N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

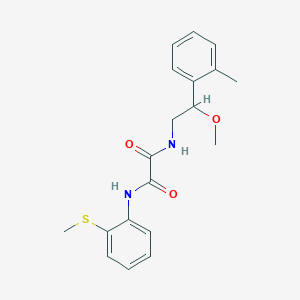

N1-(2-Methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl diamide backbone. Its structure features:

- N1 substituent: A 2-methoxy-2-(o-tolyl)ethyl group, combining a methoxy-substituted ethyl chain with an ortho-methylphenyl (o-tolyl) moiety.

- N2 substituent: A 2-(methylthio)phenyl group, incorporating a thioether-linked methyl group on an aromatic ring.

Its methylthio and methoxy groups may influence solubility, metabolic stability, and receptor binding.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-8-4-5-9-14(13)16(24-2)12-20-18(22)19(23)21-15-10-6-7-11-17(15)25-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQFOWJZKVZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by its CAS number 1797878-61-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on existing research.

The molecular formula of this compound is , with a molecular weight of 358.5 g/mol. The compound features a unique structure that includes methoxy groups and aromatic rings, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 1797878-61-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the appropriate amines and oxalyl chloride in the presence of a base. Common solvents include dichloromethane or tetrahydrofuran, and the reactions are generally conducted at low temperatures to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related oxalamide derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including glioblastoma .

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes. For example, a study found that certain oxadiazole derivatives showed substantial cytotoxicity against LN229 glioblastoma cells, suggesting that the oxalamide structure may enhance these effects .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Research on related Schiff bases indicates that they possess moderate to good antimicrobial efficacy against various bacteria and fungi . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to the biological effects observed in both anticancer and antimicrobial studies.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis of various oxalamides and their biological evaluation against cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, highlighting their potential as therapeutic agents .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of synthesized Schiff bases derived from similar structures. The study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against various pathogens, suggesting that modifications to the oxalamide structure could enhance its antimicrobial effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below highlights key oxalamide derivatives and their properties relative to the target compound:

*Molecular weight estimated based on formula (C19H23N3O3S).

Key Observations:

- Substituent Effects on Bioactivity: S336’s pyridyl and dimethoxybenzyl groups confer potent umami taste activation, while the target compound’s methylthio and o-tolyl groups may alter receptor specificity or metabolic pathways .

Synthetic Yields :

- Toxicological Profiles: Structurally related oxalamides (e.g., S336) exhibit low toxicity, with NOELs of 100 mg/kg bw/day and high safety margins (500 million) in regulatory evaluations . The target compound’s methylthio group necessitates specific metabolic studies to assess sulfoxide metabolite risks.

Physicochemical Properties

- Halogenated analogs (e.g., BNM-III-170) exhibit higher molecular weights and polarity, affecting bioavailability .

Regulatory and Application Context

- Flavor Agents: S336 and analogs are approved for replacing monosodium glutamate (MSG) in foods, highlighting the oxalamide scaffold’s utility in flavor chemistry . The target compound’s o-tolyl group may offer novel flavor modulation properties.

- Therapeutic Potential: CD4-mimetic oxalamides (e.g., BNM-III-170) demonstrate antiviral activity, suggesting structural flexibility for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.